molecular formula C15H18O5 B1238240 Meranzin hydrate CAS No. 5673-37-0

Meranzin hydrate

Cat. No. B1238240
CAS RN: 5673-37-0
M. Wt: 278.3 g/mol
InChI Key: KGGUASRIGLRPAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Meranzin hydrate is a member of coumarins.
Meranzin hydrate is a natural product found in Phebalium canaliculatum, Murraya exotica, and other organisms with data available.

Scientific Research Applications

Biological Importance and Pharmacological Activities

Meranzin hydrate demonstrates significant biological potential against various human health complications. It is present in plants like Fructus aurantii, Triphasia trifolia, Cnidium monnieri, and Murraya exotica, exhibiting anti-depressant, anti-fibrotic, anti-proliferative, anti-atherosclerosis, and anti-bacterial activities. Its effectiveness on neuroinflammation, intestinal motility, and various enzymes has been noted. The pharmacokinetic parameters for meranzin hydrate have also been studied, with chromatography techniques playing a key role in its analysis (Patel & Patel, 2022).

Effects on Intestinal Motility

Meranzin hydrate can induce similar effects to Fructus Aurantii on intestinal motility, mediated by stimulation of H1 histamine receptors. It has been shown to promote intestinal transit and gastric emptying in rats, both in healthy and cisplatin model rats (Huang et al., 2010).

Pharmacokinetics in Functional Dyspepsia

A study focused on the pharmacokinetics of meranzin hydrate in patients with functional dyspepsia. It was found that meranzin hydrate accelerated gastric emptying and intestinal transit in rats, with pharmacokinetic profiles suggesting rapid absorption and distribution (Qiu et al., 2011).

Metabolism by Cytochrome P450 Enzymes

Meranzin hydrate is metabolized by cytochrome P450s (CYPs), showing inhibition of enzyme activities of CYP1A2 and CYP2C19. It's both a substrate and an inhibitor for these enzymes, indicating potential for drug-drug interactions (Huang et al., 2014).

Reverse Pharmacognosy and Biological Properties

Reverse pharmacognosy was used to identify biological targets for meranzin hydrate, finding it modulates COX1, COX2, and PPARgamma. This approach demonstrated the potential of meranzin hydrate in modulating biological targets (Do et al., 2007).

properties

IUPAC Name

8-(2,3-dihydroxy-3-methylbutyl)-7-methoxychromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O5/c1-15(2,18)12(16)8-10-11(19-3)6-4-9-5-7-13(17)20-14(9)10/h4-7,12,16,18H,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGGUASRIGLRPAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(CC1=C(C=CC2=C1OC(=O)C=C2)OC)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60408023
Record name 2H-1-Benzopyran-2-one, 8-(2,3-dihydroxy-3-methylbutyl)-7-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60408023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Meranzin hydrate

CAS RN

5673-37-0
Record name 2H-1-Benzopyran-2-one, 8-(2,3-dihydroxy-3-methylbutyl)-7-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60408023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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